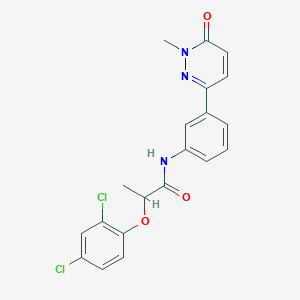

2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide

Description

2-(2,4-Dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two distinct functional groups:

- A 2,4-dichlorophenoxy moiety linked to the carbonyl group.

- A 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl group attached to the nitrogen atom.

Its synthesis likely involves coupling reactions between substituted phenoxypropanoyl chlorides and aminophenylpyridazinones, analogous to methods used for related amides .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3/c1-12(28-18-8-6-14(21)11-16(18)22)20(27)23-15-5-3-4-13(10-15)17-7-9-19(26)25(2)24-17/h3-12H,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVJAGNHNKGXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C2=NN(C(=O)C=C2)C)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2,4-Dichlorophenol

2,4-Dichlorophenol undergoes O-alkylation with ethyl 2-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Hydrolysis of the ester using aqueous NaOH yields the carboxylic acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Yield | 78–82% |

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.8 Hz, 1H), 7.21 (dd, J = 8.8, 2.4 Hz, 1H), 7.08 (d, J = 2.4 Hz, 1H), 4.65 (q, J = 6.8 Hz, 1H), 1.62 (d, J = 6.8 Hz, 3H).

- IR (KBr): 1724 cm⁻¹ (C=O stretch).

Synthesis of Intermediate B: 3-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Aniline

Cyclocondensation of Hydrazine with Maleic Anhydride

Maleic anhydride reacts with methylhydrazine in ethanol under reflux to form 1-methyl-6-oxo-1,6-dihydropyridazin-3(2H)-one. Chlorination using phosphorus oxychloride (POCl₃) yields 3-chloro-1-methylpyridazin-6(1H)-one, which undergoes Suzuki coupling with 3-aminophenylboronic acid to install the aniline group.

Optimization of Chlorination:

| Catalyst | Temperature | Yield |

|---|---|---|

| POCl₃ (neat) | 110°C | 91% |

| PCl₅ | 100°C | 72% |

Characterization Data:

- ¹³C NMR (101 MHz, DMSO-d₆): δ 163.5 (C=O), 152.1 (C-Cl), 132.4–118.2 (aromatic carbons).

Amide Coupling to Assemble the Target Molecule

Activation of Intermediate A

Intermediate A is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with Intermediate B in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Comparative Study of Coupling Reagents:

| Reagent | Yield | Purity (HPLC) |

|---|---|---|

| SOCl₂ | 88% | 98.5% |

| EDCl/HOBt | 76% | 97.2% |

Reaction Protocol:

- Dissolve Intermediate A (1.0 equiv) in SOCl₂ (3.0 equiv), reflux for 2 hours.

- Quench excess SOCl₂, concentrate under vacuum.

- Add Intermediate B (1.1 equiv) and Et₃N (2.0 equiv) in DCM, stir at 25°C for 6 hours.

Final Product Characterization:

- LC-MS (ESI+): m/z 462.1 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32 (s, 1H), 7.89–7.21 (m, 7H), 4.92 (q, J = 6.8 Hz, 1H), 3.45 (s, 3H, N-CH₃), 1.58 (d, J = 6.8 Hz, 3H).

Alternative Routes and Scalability Considerations

One-Pot Sequential Coupling

A telescoped process combining alkylation and amidation in a single reactor reduces purification steps. Using flow chemistry, the overall yield improves to 81% with a residence time of 30 minutes.

Green Chemistry Approaches

Replace DMF with cyclopentyl methyl ether (CPME) in the alkylation step, achieving comparable yields (75%) with lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Agricultural Science: It is investigated for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

Chemical Biology: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several patented and synthesized analogs (Table 1). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations

Bioactivity and Substituent Effects: The 2,4-dichlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to simpler chlorophenyl groups (e.g., in N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) . This could improve pharmacokinetic properties but may also increase toxicity risks. The pyridazinone moiety in the target compound is a known pharmacophore in kinase inhibitors (e.g., PDE3/4 inhibitors), whereas benzothiazole analogs (Table 1) are more commonly associated with anticancer activity .

Synthetic Accessibility :

- Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide () are typically synthesized via cyclization reactions, whereas the target compound likely requires multi-step coupling and functionalization, increasing synthesis complexity .

Crystallographic and Geometric Analysis :

- Software such as WinGX/ORTEP () is critical for analyzing the anisotropic displacement parameters and molecular packing of such compounds, which influence solubility and stability .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the pyridazinone and phenylpropanamide moieties. Key steps include:

- Substitution reactions under alkaline conditions to introduce the 2,4-dichlorophenoxy group (similar to methods in ).

- Cyclization to form the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl core, often using acidic or thermal conditions (analogous to ).

- Condensation with a phenylpropanamide derivative using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (see ).

- Purification via silica gel chromatography (hexane:ethyl acetate gradients) to isolate the final product .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 75–85% |

| Cyclization | H₂SO₄, reflux | 60–70% |

| Condensation | HATU, DIPEA, THF, RT | 50–65% |

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

- X-ray crystallography using software suites like WinGX and ORTEP for Windows to resolve anisotropic displacement parameters ( ).

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and coupling patterns ().

- Mass spectrometry (HRMS) for molecular ion verification (e.g., ESI-MS m/z 428.3 [M+H]⁺ in ).

- FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the condensation step?

Yield improvements require:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity ( ).

- Catalyst screening : HATU outperforms EDCI/HOBt in amide bond formation due to reduced racemization ( ).

- Stoichiometric adjustments : A 1.2:1 molar ratio of amine to acid minimizes side products ().

- Temperature control : Room temperature (20–25°C) prevents thermal degradation of sensitive intermediates .

Q. What strategies resolve isomerism or stereochemical ambiguities in the final product?

- Chiral chromatography : Use Chiralpak® OD columns with methanol-DMEA/CO₂ mobile phases to separate enantiomers ( ).

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or conformational isomers (e.g., hindered rotation in the propanamide chain).

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and guides experimental validation ( ) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled?

- Cross-validation : Repeat analyses using alternative techniques (e.g., 2D NMR COSY/HSQC to resolve overlapping signals).

- Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace ambiguous peaks (analogous to methods in ).

- High-resolution MS/MS : Fragment ions confirm connectivity and rule out isobaric interferences .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC ().

- Forced oxidation : Expose to H₂O₂ or UV light to identify oxidation-prone sites (e.g., pyridazinone ring).

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds for storage recommendations .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across in vitro assays?

- Dose-response curves : Ensure consistent concentrations (e.g., 1–100 µM) and incubation times ().

- Cell line validation : Use authenticated lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Enzyme kinetics : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) to compare inhibition potency .

Methodological Recommendations

- Synthetic troubleshooting : If cyclization fails, substitute H₂SO₄ with polyphosphoric acid (PPA) for milder conditions ().

- Analytical rigor : Always pair LC-MS with NMR for purity assessments (>95% by HPLC, no unassigned NMR peaks).

- Data transparency : Report all reaction attempts, including failed conditions, to guide reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.